![molecular formula C34H22N8 B14424290 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene CAS No. 85566-04-7](/img/structure/B14424290.png)
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene is a complex organic compound characterized by the presence of multiple diazo groups attached to a benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the context of diazo chemistry and rearrangement reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene typically involves the diazotization of corresponding amines or the use of diazo transfer reagents. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo groups. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various diazo transfer reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the challenges associated with handling diazo compounds on a large scale. The synthesis is generally carried out in research laboratories under controlled conditions to ensure safety and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The diazo groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction of diazo groups can lead to the formation of amines.
Substitution: The diazo groups can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent decomposition of the diazo groups .
Major Products
The major products formed from these reactions include azo compounds, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studies of diazo chemistry.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene involves the reactivity of its diazo groups. These groups can undergo various transformations, such as Wolff rearrangement, leading to the formation of ketenes, which can further react with nucleophiles to form carboxylic acid derivatives or undergo cycloaddition reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[diazo(phenyl)methyl]benzene: A simpler analog with fewer diazo groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another compound with multiple diazo groups but different substituents.
Uniqueness
1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene is unique due to its multiple diazo groups and the resulting reactivity. This makes it a valuable compound for studying complex diazo chemistry and for applications requiring highly reactive intermediates .
Propriétés
Numéro CAS |
85566-04-7 |
|---|---|
Formule moléculaire |
C34H22N8 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
1,3-bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C34H22N8/c35-39-31(23-10-3-1-4-11-23)25-14-7-16-27(20-25)33(41-37)29-18-9-19-30(22-29)34(42-38)28-17-8-15-26(21-28)32(40-36)24-12-5-2-6-13-24/h1-22H |
Clé InChI |
NVDSZCFODWJOEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC(=CC=C2)C(=[N+]=[N-])C3=CC(=CC=C3)C(=[N+]=[N-])C4=CC=CC(=C4)C(=[N+]=[N-])C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
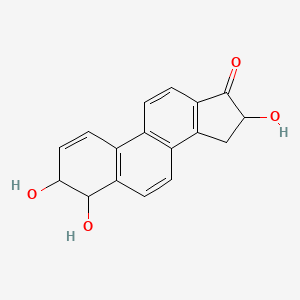
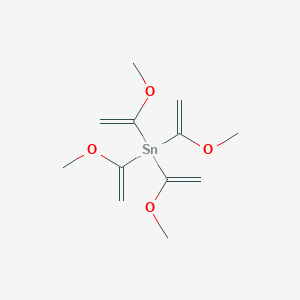
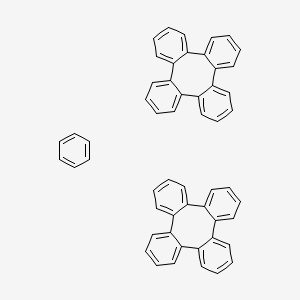
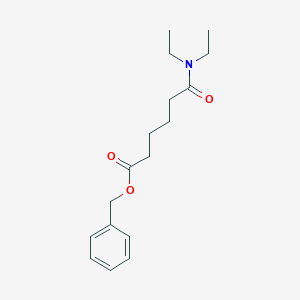
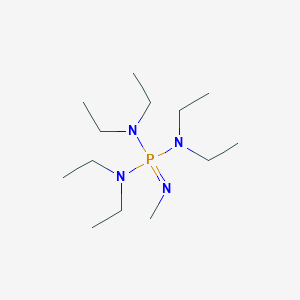
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
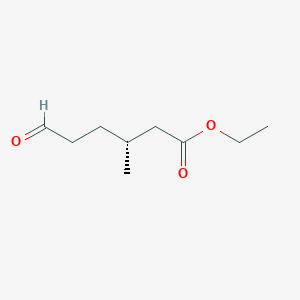

![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
